4-Fluoro-3,5-dimethylbenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

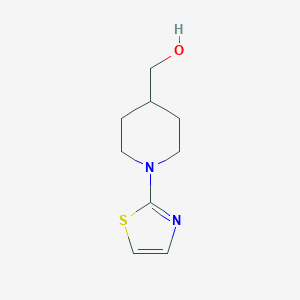

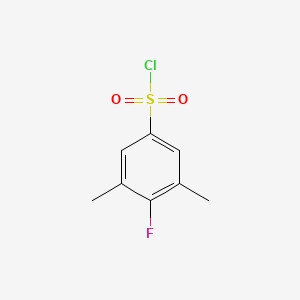

4-Fluoro-3,5-dimethylbenzenesulfonyl chloride, also known by its CAS Number 122263-78-9, is a chemical compound with a molecular weight of 222.67 . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H8ClFO2S/c1-5-3-7 (13 (9,11)12)4-6 (2)8 (5)10/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Activation of Hydroxyl Groups in Polymeric Carriers

4-Fluoro-3,5-dimethylbenzenesulfonyl chloride, a variant of 4-fluorobenzenesulfonyl chloride, is effective for activating hydroxyl groups in various solid supports such as functionalized polystyrene microspheres and cellulose rods. This facilitates the covalent attachment of biologicals (enzymes, antibodies, etc.) while preserving their biological functions, useful in therapeutic applications like bioselective separation (Chang et al., 1992).

Fluorogenic Derivatization Reagents in Proteomics

Fluorogenic derivatization reagents, such as 4-(dimethylaminoethylaminosulfonyl)-7-chloro-2,1,3-benzoxadiazole (DAABD-Cl), derived from similar sulfonyl chlorides, have been employed in proteomics. These reagents enhance sensitivity in detecting proteins and peptides, significantly contributing to protein identification in complex matrices (Masuda et al., 2004).

Synthesis of Pharmaceutically Relevant Substances

The electrostatic effect of sulfonylonio function in 4-fluorobenzenesulfonyl chloride aids in performing SNAr reactions under mild conditions. This property is instrumental in synthesizing pharmaceutically interesting substances, such as 4-(1-pyridinio)-substituted benzenesulfonamides (Weiss & Pühlhofer, 2001).

Development of Organic Solar Cells and Sensors

In the context of organic solar cells and wearable sensors, common additives like Zonyl fluorosurfactant (which may contain similar sulfonyl chloride derivatives) are investigated for their impact on the mechanical properties of poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS). This research aids in enhancing the mechanical robustness and functionality of these materials (Savagatrup et al., 2015).

Quantum Chemical Studies in Corrosion Inhibition

The derivatives of this compound, such as 2,5-dimethoxybenzenesulfonamide, have been studied using quantum chemical calculations and molecular dynamics simulations. These studies focus on their adsorption and inhibition properties on the corrosion of metals like iron, offering insights into their potential application in material science and engineering (Kaya et al., 2016).

Safety and Hazards

The safety information available indicates that this compound is dangerous. It has a GHS05 pictogram, and the signal word is “Danger”. Hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Properties

IUPAC Name |

4-fluoro-3,5-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c1-5-3-7(13(9,11)12)4-6(2)8(5)10/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSLPTNUIVEZSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2999452.png)

![N-(4-fluorobenzyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2999455.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2999456.png)

![N-(5-Methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2999459.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide](/img/structure/B2999460.png)

![N-[(3,3-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2999463.png)

![3-(3-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2999464.png)

![(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999465.png)

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2999471.png)